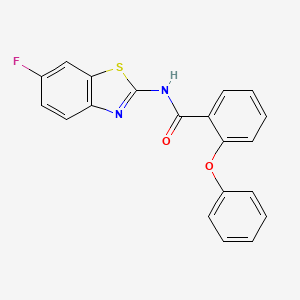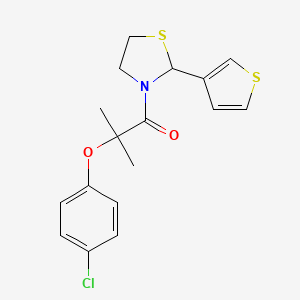
N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, also known as DIMSA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DIMSA is a sulfanylacetamide derivative that has been synthesized using various methods, including the reaction of 3,5-dimethylphenyl isothiocyanate with 1-methylindole-3-carboxylic acid, followed by amidation with glycine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Siddiqui et al. (2014) highlights the synthesis of derivatives related to N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, specifically focusing on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds showed potential as antibacterial agents against both gram-negative and gram-positive bacteria, and moderate inhibitors of the α-chymotrypsin enzyme. The study also involved molecular docking and cytotoxicity studies, indicating the less cytotoxic nature of these compounds (Siddiqui et al., 2014).
Sulfamoylation Method Development
Okada et al. (2000) developed an efficient method for the sulfamoylation of a hydroxyl group, which could be relevant in the synthesis of compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide. This method achieved higher yields without a base and could be applied to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).
Inhibition of Neurotransmitter Receptors
Lu et al. (2001) studied Dimethyl sulfoxide (DMSO), which is used as a solvent in experimental studies involving compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide. DMSO was found to inhibit glutamate responses in hippocampal neurons and could prevent excitotoxic death of neurons. This has implications for its use as a solvent in studies involving glutamatergic neurotransmission (Lu & Mattson, 2001).
Biological Screening and Fingerprint Applications
Khan et al. (2019) focused on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which bear structural similarity to the compound . These derivatives were screened for antibacterial, antifungal, and anthelmintic activities. Some showed significant biological activities, and one compound demonstrated potential in latent fingerprint analysis, indicating its application in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Glutaminase Inhibitors in Pharmacological Evaluation
Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of kidney-type glutaminase. This study is relevant for understanding how modifications of compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide can lead to potential therapeutic agents. One analog showed similar potency and better solubility compared to the reference compound (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-13-8-14(2)10-15(9-13)20-19(22)12-23-18-11-21(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXWVVNGFINKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2882191.png)
![1-[(2,5-Dimethoxybenzyl)amino]propan-2-ol](/img/structure/B2882192.png)
![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2882194.png)
![6-[4-(Dimethylamino)phenyl]-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2882195.png)


![4-[butyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2882202.png)
![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882206.png)
![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)
![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)
![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)
![1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2882212.png)
